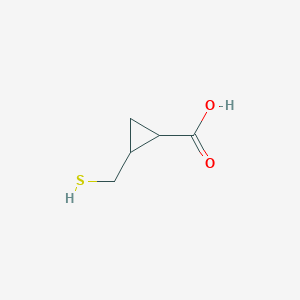
2-(Mercaptomethyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Mercaptomethyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a mercaptomethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(mercaptomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, cyclopropanecarboxylic acid can be synthesized by the hydrolysis of cyclopropyl cyanide . The mercaptomethyl group can be introduced through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Mercaptomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Mercaptomethyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(mercaptomethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with active site residues, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
2-Methylcyclopropanecarboxylic acid: Similar structure but lacks the mercaptomethyl group.
Cyclopropanecarboxylic acid: The parent compound without any substituents.
2-Mercaptomethyl-thiazolidines: Compounds with similar sulfur-containing groups but different ring structures.
Uniqueness: 2-(Mercaptomethyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the mercaptomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C5H8O2S |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-3(4)2-8/h3-4,8H,1-2H2,(H,6,7) |
Clave InChI |
XVQVIJYXHSGVOK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



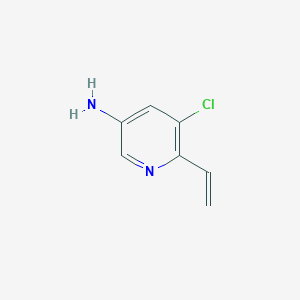
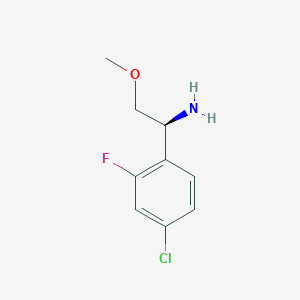
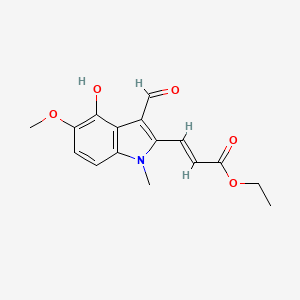
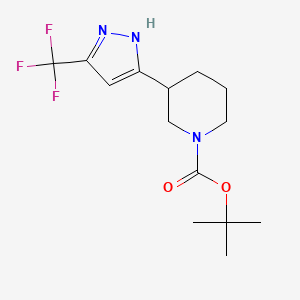
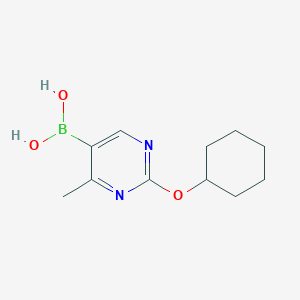
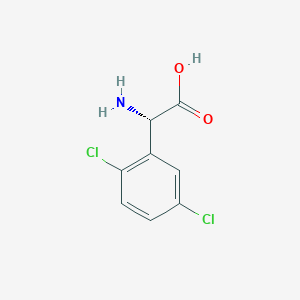
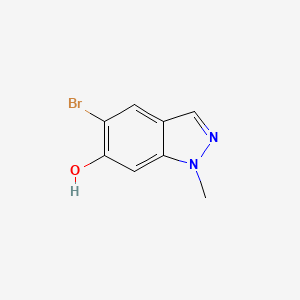
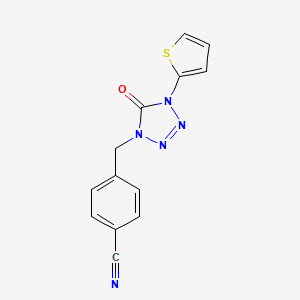


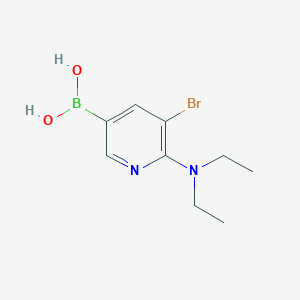
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
